molecular formula C7H5N5O3 B12474453 5-nitro-2-(1H-tetrazol-1-yl)phenol

5-nitro-2-(1H-tetrazol-1-yl)phenol

Cat. No.: B12474453
M. Wt: 207.15 g/mol
InChI Key: OEXFBTKZKUNNAC-UHFFFAOYSA-N
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Description

5-nitro-2-(1H-tetrazol-1-yl)phenol is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. This compound is characterized by the presence of a nitro group (-NO2) and a tetrazole ring attached to a phenol group. Tetrazoles are known for their diverse applications in various fields, including material science, medicinal chemistry, and energetic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(1H-tetrazol-1-yl)phenol typically involves the nitration of 2-(1H-tetrazol-1-yl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-(1H-tetrazol-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 5-amino-2-(1H-tetrazol-1-yl)phenol.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

5-nitro-2-(1H-tetrazol-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other tetrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of energetic materials and explosives due to its high nitrogen content and stability.

Mechanism of Action

The mechanism of action of 5-nitro-2-(1H-tetrazol-1-yl)phenol involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The tetrazole ring can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-2-(1H-pyrazol-1-yl)phenol
  • 5-nitro-2-(1H-imidazol-1-yl)phenol
  • 5-nitro-2-(1H-triazol-1-yl)phenol

Uniqueness

5-nitro-2-(1H-tetrazol-1-yl)phenol is unique due to the presence of the tetrazole ring, which imparts distinct chemical and physical properties. The tetrazole ring enhances the compound’s stability and reactivity, making it suitable for various applications in material science and medicinal chemistry.

Properties

Molecular Formula

C7H5N5O3

Molecular Weight

207.15 g/mol

IUPAC Name

5-nitro-2-(tetrazol-1-yl)phenol

InChI

InChI=1S/C7H5N5O3/c13-7-3-5(12(14)15)1-2-6(7)11-4-8-9-10-11/h1-4,13H

InChI Key

OEXFBTKZKUNNAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)N2C=NN=N2

Origin of Product

United States

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